Olsalazine (CAS: 15722-48-2) is a highly specific prodrug of mesalamine (5-aminosalicylic acid, 5-ASA), the active anti-inflammatory agent used in treating inflammatory bowel disease (IBD). Structurally, Olsalazine is a dimer of two mesalamine molecules linked by an azo bond. This unique linkage is designed to remain intact through the upper gastrointestinal tract, with approximately 98-99% of an oral dose reaching the colon. In the colon, native azoreductase enzymes produced by local microflora cleave the azo bond, releasing two molecules of active 5-ASA directly at the site of inflammation. This mechanism distinguishes it from other 5-ASA delivery systems, such as pH-dependent coated formulations or other prodrugs with different carrier molecules.
Direct substitution of Olsalazine with its active metabolite, mesalamine (5-ASA), or other prodrugs like sulfasalazine and balsalazide, is frequently unviable due to fundamental differences in drug delivery, molar efficiency, and side-effect profiles. Olsalazine's bacterial azo-bond cleavage mechanism ensures drug release is localized specifically to the colon, contrasting with pH-dependent mesalamine formulations that may begin releasing in the terminal ileum. Furthermore, Olsalazine delivers two molecules of 5-ASA, offering a different therapeutic payload compared to sulfasalazine or balsalazide, which release one 5-ASA molecule each. Critically, Olsalazine avoids the sulfapyridine moiety released from sulfasalazine, which is associated with a distinct set of adverse effects. These differences in release location, active moiety concentration, and carrier-related toxicity make the choice of aminosalicylate a procurement-critical decision dependent on specific research or formulation goals.
In a randomized, crossover trial with ulcerative colitis patients, Olsalazine administration resulted in significantly higher intraluminal colonic concentrations of the active therapeutic agent, 5-ASA, compared to equimolar doses of two different pH-dependent mesalamine formulations (Pentasa and Salofalk). Olsalazine achieved a mean 5-ASA concentration of 23.7 mmol/L, nearly doubling the concentrations achieved by the comparators.
| Evidence Dimension | Mean Intraluminal Colonic 5-ASA Concentration |
| Target Compound Data | 23.7 (SEM 1.9) mmol/L |
| Comparator Or Baseline | Pentasa (mesalamine): 12.6 (SEM 2.2) mmol/L; Salofalk (mesalamine): 15.0 (SEM 2.0) mmol/L |
| Quantified Difference | 88% higher than Pentasa; 58% higher than Salofalk |
| Conditions | In vivo study in 14 patients with inactive ulcerative colitis following seven days of treatment. |
For research requiring maximal local anti-inflammatory activity in the colon, Olsalazine delivers a demonstrably higher concentration of the active compound than standard mesalamine formulations.
Olsalazine's prodrug design minimizes premature absorption in the upper GI tract, leading to a significantly lower systemic load of 5-ASA and its metabolite compared to mesalamine. In a crossover study, the mean plasma concentration of 5-ASA following olsalazine treatment was 1.2 µmol/L, which was over 6 times lower than that observed with mesalamine (8.0 µmol/L). Similarly, the urinary recovery of the total drug (5-ASA + Ac-5-ASA) was 23% for olsalazine versus 39% for mesalazine, indicating substantially less systemic absorption.
| Evidence Dimension | Mean Plasma Concentration of 5-ASA |
| Target Compound Data | 1.2 (SEM 0.1) µmol/L |
| Comparator Or Baseline | Mesalamine: 8.0 (SEM 1.9) µmol/L |
| Quantified Difference | 85% lower systemic plasma concentration |
| Conditions | In vivo open, randomized, crossover study in 15 patients with ulcerative colitis following 7 days of treatment. |
This compound is the preferred choice for preclinical or clinical research models where minimizing systemic salicylate exposure and potential off-target effects, such as nephrotoxicity, is a critical experimental parameter.
Olsalazine (CAS 15722-48-2) is the free acid form, while the commonly used pharmaceutical version is Olsalazine Sodium (CAS 6054-98-4). The free acid is practically insoluble in ethanol, chloroform, and ether, while the sodium salt is soluble in water. Olsalazine free acid melts with decomposition at approximately 240°C. This distinction is critical for process chemistry and formulation development.
| Evidence Dimension | Solubility Profile |
| Target Compound Data | Olsalazine (free acid): Sparingly soluble in water; practically insoluble in ethanol, ether. |
| Comparator Or Baseline | Olsalazine Sodium: Soluble in water. |
| Quantified Difference | Qualitative difference in solubility based on salt form. |
| Conditions | Standard physicochemical property data. |
Procurement of the free acid form is necessary for non-aqueous formulation studies, specific organic synthesis pathways, or when precise control over salt formation is required, whereas the sodium salt is selected for aqueous-based formulations and oral dosage forms.
For in vivo models of colitis or other colonic diseases where the research objective is to maximize the local concentration of 5-ASA at the site of inflammation, Olsalazine is a superior choice. Its ability to deliver nearly double the concentration of the active compound compared to pH-dependent mesalamine formulations ensures a more potent and localized effect, essential for dose-response studies and efficacy models.
Olsalazine serves as an ideal model compound for research into colon-targeted drug delivery systems that rely on bacterial enzymatic activity. Its well-characterized azo-bond cleavage mechanism provides a reliable benchmark for developing or testing novel prodrugs, delivery vectors, or formulations activated by the gut microbiota.
When an experimental design requires the local effects of 5-ASA in the colon while minimizing confounding systemic salicylate exposure, Olsalazine is the appropriate tool. Its significantly lower systemic absorption compared to mesalamine makes it the compound of choice for isolating colon-specific actions or for safety studies comparing different 5-ASA delivery platforms.
Researchers and formulators working with non-aqueous solvents or developing novel solid-state formulations (e.g., polymer matrices, hot-melt extrusion) should procure Olsalazine free acid (CAS 15722-48-2). Its insolubility in common organic solvents and distinct thermal properties differentiate it from the water-soluble sodium salt, making it suitable for specific advanced formulation processes where water must be excluded.